Cas no 18843-01-1 (Deacetyl asperuloside)

Deacetyl asperuloside structure
Deacetyl asperuloside structure
Product Name:Deacetyl asperuloside
Numero CAS:18843-01-1
MF:C16H20O10
MW:372.324006080627
CID:2065572
PubChem ID:102285672
Update Time:2025-04-21

Deacetyl asperuloside Proprietà chimiche e fisiche

Nomi e identificatori

    • Deacetyl asperuloside
    • Deacetylasperulosid
    • deacetylasperuloside
    • GLUCOPYRANOSIDE, 2A.ALPHA.,4A.ALPHA.,5.BETA.,7B.ALPHA.-TETRAHYDRO-4-(HYDROXYMETHYL)-1-OXO-2,6-DIOXA-1H-CYCLOPENT(CD)INDEN-5-YL, .BETA.-D-
    • 18843-01-1
    • 1H-2,6-Dioxacyclopent(cd)inden-1-one, 5-(beta-D-glucopyranosyloxy)-2a,4a,5,7b-tetrahydro-4-(hydroxymethyl)-, (2ar-(2aalpha,4aalpha,5alpha,7balpha))-
    • I00OYO0O0G
    • 1H-2,6-DIOXACYCLOPENT(CD)INDEN-1-ONE, 5-(.BETA.-D-GLUCOPYRANOSYLOXY)-2A,4A,5,7B-TETRAHYDRO-4-(HYDROXYMETHYL)-, (2AR-(2A.ALPHA.,4A.ALPHA.,5.ALPHA.,7B.ALPHA.))-
    • UNII-I00OYO0O0G
    • Glucopyranoside, 2aalpha,4aalpha,5beta,7balpha-tetrahydro-4-(hydroxymethyl)-1-oxo-2,6-dioxa-1H-cyclopent(cd)inden-5-yl, beta-D-
    • 1H-2,6-Dioxacyclopent(cd)inden-1-one, 5-(beta-D-glucopyranosyloxy)-2a,4a,5,7b-tetrahydro-4-(hydroxymethyl)-, (2aR,4aS,5S,7bS)-
    • 1H-2,6-DIOXACYCLOPENT(CD)INDEN-1-ONE, 5-(.BETA.-D-GLUCOPYRANOSYLOXY)-2A,4A,5,7B-TETRAHYDRO-4-(HYDROXYMETHYL)-, (2AR,4AS,5S,7BS)-
    • Inchi: 1S/C16H20O10/c17-2-5-1-7-10-6(14(22)24-7)4-23-15(9(5)10)26-16-13(21)12(20)11(19)8(3-18)25-16/h1,4,7-13,15-21H,2-3H2
    • Chiave InChI: BDLDISNCZVBVKG-UHFFFAOYSA-N
    • Sorrisi: OCC1C(O)C(O)C(O)C(OC2C3C4C(C=C3CO)OC(C4=CO2)=O)O1

Proprietà calcolate

  • Massa esatta: 372.10564683Da
  • Massa monoisotopica: 372.10564683Da
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 5
  • Conta accettatore di obbligazioni idrogeno: 10
  • Conta atomi pesanti: 26
  • Conta legami ruotabili: 4
  • Complessità: 645
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 9
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: -2.33
  • Superficie polare topologica: 155Ų
Fornitori consigliati
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd